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Compound of Interest

Compound Name:
Dimethyl 1,5-

naphthalenedisulfonate

Cat. No.: B1361604 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

dimethyl 1,5-naphthalenedisulfonate, a key intermediate in various chemical syntheses. The

document is intended for researchers, scientists, and professionals in the field of drug

development and materials science, offering a centralized resource for the compound's nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary
Dimethyl 1,5-naphthalenedisulfonate is a diester derivative of 1,5-naphthalenedisulfonic

acid. Its molecular structure and purity are critical for its application in further chemical

transformations. This guide presents a detailed analysis of its spectroscopic signature, crucial

for its identification and quality control. While specific, publicly available raw spectral data is

limited, this document compiles and presents the expected spectral characteristics based on

established principles and available information for closely related compounds.

Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for dimethyl 1,5-
naphthalenedisulfonate. This data is essential for the structural elucidation and purity

assessment of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.9 - 9.1 Doublet 2H H-4, H-8

~8.0 - 8.2 Doublet 2H H-2, H-6

~7.5 - 7.7 Triplet 2H H-3, H-7

~3.9 - 4.1 Singlet 6H 2 x -OCH₃

Note: Predicted chemical shifts are based on the analysis of similar naphthalene derivatives.

The actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm) Assignment

~140 - 145 C-1, C-5

~130 - 135 C-4a, C-8a

~128 - 130 C-4, C-8

~125 - 127 C-2, C-6

~123 - 125 C-3, C-7

~53 - 55 -OCH₃

Note: Predicted chemical shifts are based on computational models and data from related

structures.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2960 - 2850 Medium Aliphatic C-H Stretch (-OCH₃)

~1360 - 1340 Strong
Asymmetric S=O Stretch

(Sulfonate)

~1190 - 1170 Strong
Symmetric S=O Stretch

(Sulfonate)

~1000 - 980 Strong S-O-C Stretch

~1600, 1475 Medium Aromatic C=C Bending

Mass Spectrometry (MS)
m/z Interpretation

316.0 [M]⁺ (Molecular Ion)

285.0 [M - OCH₃]⁺

207.0 [M - SO₂OCH₃]⁺

127.0 [C₁₀H₇]⁺

Note: Fragmentation patterns are predicted based on typical behavior of similar compounds

under electron ionization (EI).

Experimental Protocols
The acquisition of the spectroscopic data presented above requires standardized experimental

procedures. The following are detailed methodologies for each key technique.

NMR Spectroscopy
A sample of approximately 10-20 mg of dimethyl 1,5-naphthalenedisulfonate is dissolved in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

The solution must be homogeneous and free of any particulate matter. ¹H and ¹³C NMR spectra
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are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a

proton-decoupled sequence is typically used, and a larger number of scans is necessary due to

the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to an internal

standard, typically tetramethylsilane (TMS) at 0.00 ppm.

FTIR Spectroscopy
For solid samples of dimethyl 1,5-naphthalenedisulfonate, the KBr pellet method is

commonly employed. Approximately 1-2 mg of the finely ground sample is intimately mixed with

about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed in a die

under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an

FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A

background spectrum of a pure KBr pellet is recorded separately for background correction.

Mass Spectrometry
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a

quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced

into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons

(typically 70 eV). The resulting positively charged molecular ions and fragment ions are then

accelerated into the mass analyzer, where they are separated based on their mass-to-charge

ratio (m/z).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of dimethyl 1,5-naphthalenedisulfonate.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.
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This comprehensive guide serves as a foundational resource for the spectroscopic analysis of

dimethyl 1,5-naphthalenedisulfonate. The provided data and protocols are intended to

facilitate research and development activities where this compound is utilized.

To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl 1,5-
Naphthalenedisulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361604#dimethyl-1-5-naphthalenedisulfonate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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